Ticlopidine-acetic acid
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Overview
Description
Ticlopidine - Acetic Acid is a compound primarily known for its role as an antiplatelet agent. It belongs to the thienopyridine class of antithrombotic agents and is used to reduce the risk of thrombotic strokes. Ticlopidine works by inhibiting platelet aggregation, which is crucial in preventing blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ticlopidine is synthesized through a multi-step process starting from thiophene. The synthetic route involves the following steps:
Formation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This is achieved through a series of reactions involving thiophene.
Chlorination: The intermediate is then chlorinated to form 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Cyclization: The chlorinated intermediate undergoes cyclization to form the final product, Ticlopidine.
Industrial Production Methods
The industrial production of Ticlopidine involves a scalable and efficient synthetic approach that ensures high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ticlopidine undergoes several types of chemical reactions, including:
Oxidation: Ticlopidine is metabolized in the liver through oxidative reactions mediated by cytochrome P450 enzymes.
Substitution: The compound can undergo substitution reactions, particularly involving the thiophene ring.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that retain the antiplatelet activity of the parent compound .
Scientific Research Applications
Ticlopidine - Acetic Acid has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of new thienopyridine derivatives.
Biology: Studied for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Used in the prevention of thrombotic strokes and in patients with coronary stents to prevent closure.
Industry: Employed in the development of new antiplatelet drugs and in the study of drug metabolism.
Mechanism of Action
Ticlopidine exerts its effects by inhibiting the adenosine diphosphate (ADP) receptor on the surface of platelets. This inhibition prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The active metabolite of Ticlopidine binds irreversibly to the receptor, leading to prolonged inhibition of platelet function .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer thienopyridine with enhanced potency and faster onset of action.
Ticagrelor: A non-thienopyridine antiplatelet agent that acts as a reversible inhibitor of the ADP receptor.
Uniqueness
Ticlopidine is unique in its specific metabolic pathway and its use as a second-line treatment for patients who cannot tolerate aspirin. Despite its side effects, it remains an important option for certain patient populations .
Properties
Molecular Formula |
C14H16ClNO2S |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-4-sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid |
InChI |
InChI=1S/C14H16ClNO2S/c15-12-4-2-1-3-10(12)8-16-6-5-13(19)11(9-16)7-14(17)18/h1-4,19H,5-9H2,(H,17,18) |
InChI Key |
CAMWWKVLVRJMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1S)CC(=O)O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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